8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
“8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the molecular formula C12H15NOS and a molecular weight of 221.32 . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves the enantioselective construction of an 8-azabicyclo[3.2.1]octane scaffold . This process has attracted attention from many research groups worldwide due to its application in the synthesis of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one has been studied for its potential applications in medicinal chemistry. It has been identified as a potential new drug target, and has been studied for its potential anti-inflammatory and anticancer properties. It has also been studied for its potential use as an inhibitor of bacterial growth, and for its potential to modulate the activity of enzymes involved in drug metabolism.
Mechanism of Action
Target of Action
The primary target of the compound “8-[(Thiophen-2-yl)methyl]-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The 8-azabicyclo[321]octane scaffold, to which this compound belongs, is known to be involved in various biological activities .
Biochemical Pathways
Compounds with the 8-azabicyclo[321]octane scaffold are known to affect various biochemical pathways due to their wide array of biological activities .
Result of Action
Compounds with the 8-azabicyclo[321]octane scaffold are known to have various biological activities .
Advantages and Limitations for Lab Experiments
The advantages of using 8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one in lab experiments include its low cost, its availability in a variety of forms, and its ability to be synthesized using a variety of methods. The main limitation of using this compound in lab experiments is the lack of a full understanding of its mechanism of action.
Future Directions
The potential future directions for 8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one include further research into its mechanism of action, its potential applications in drug development, and its potential to be used as a therapeutic agent. Additionally, future research could focus on the development of new synthesis methods, the optimization of existing synthesis methods, and the development of new derivatives of this compound. Finally, further research could be conducted to explore the potential of this compound for other therapeutic applications, such as the treatment of neurological disorders.
Synthesis Methods
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-thioxo-1,3-dithiane with an alkyl halide in the presence of a base. The reaction produces a dithiane-2-thione, which can then be converted to the desired product by acid-catalyzed cyclization. Other methods of synthesis include the reaction of 2-thioxo-1,3-dithiane with an organolithium reagent, or the reaction of 2-thioxo-1,3-dithiane with a Grignard reagent.
properties
IUPAC Name |
8-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-11-6-9-3-4-10(7-11)13(9)8-12-2-1-5-15-12/h1-2,5,9-10H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCADUFLDCLIHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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